Product packaging for cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip](Cat. No.:)

cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]

Cat. No.: B12378137
M. Wt: 755.9 g/mol
InChI Key: WCNGAVKBHXZVJO-JRNXVZILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] is a synthetic cyclic peptide provided for research purposes. Its structure incorporates D-amino acids and two pipecolic acid (Pip) residues, features commonly employed to enhance metabolic stability and modulate the conformational properties of bioactive peptides . Pipecolic acid, a homologue of proline, is a non-proteinogenic amino acid that can introduce unique structural constraints and is also recognized as a key endogenous mediator of systemic immunity in plants . Cyclic peptides of this class are of significant interest in chemical biology and drug discovery due to their ability to interact with challenging biological targets, such as protein-protein interfaces, with high affinity and selectivity . The specific combination of residues, including D-tryptophan and the cyclic scaffold, suggests potential for receptor binding or enzymatic inhibition, akin to other well-characterized cyclic peptide therapeutics like cyclosporine or daptomycin . Researchers can utilize this compound as a tool for studying peptide design principles, exploring new therapeutic leads, or investigating specific biological mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H53N9O6 B12378137 cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]

Properties

Molecular Formula

C40H53N9O6

Molecular Weight

755.9 g/mol

IUPAC Name

(1R,8S,11R,17S,20R,23S)-23-[(2S)-butan-2-yl]-11-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-3,10,13,19,22,25-hexazatetracyclo[23.4.0.03,8.013,17]nonacosane-2,9,12,18,21,24-hexone

InChI

InChI=1S/C40H53N9O6/c1-3-24(2)34-40(55)49-17-9-7-14-33(49)39(54)48-16-8-6-13-31(48)37(52)45-30(20-26-22-41-23-43-26)38(53)47-18-10-15-32(47)36(51)44-29(35(50)46-34)19-25-21-42-28-12-5-4-11-27(25)28/h4-5,11-12,21-24,29-34,42H,3,6-10,13-20H2,1-2H3,(H,41,43)(H,44,51)(H,45,52)(H,46,50)/t24-,29+,30+,31-,32-,33+,34-/m0/s1

InChI Key

WCNGAVKBHXZVJO-JRNXVZILSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N3CCCC[C@H]3C(=O)N[C@@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclo D His Pro D Trp Ile D Pip Pip and Analogs

Strategies for Linear Precursor Assembly

The construction of the linear hexapeptide, H-D-His-Pro-D-Trp-Ile-D-Pip-Pip-OH, is the foundational step for macrocyclization. The choice between solid-phase and solution-phase synthesis depends on factors such as scale, sequence complexity, and desired purity.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptide chains in a stepwise manner on a solid support. bachem.com However, sequences rich in D-amino acids and sterically hindered residues like proline and its homolog pipecolic acid are considered "difficult sequences" and often lead to aggregation of the growing peptide chain. luxembourg-bio.com This aggregation can result in incomplete coupling and deprotection steps, ultimately lowering the yield and purity of the final product. gyrosproteintechnologies.com

Several optimization strategies are employed to overcome these challenges:

Resin and Linker Selection: The choice of resin can impact synthesis success. gyrosproteintechnologies.com Polystyrene-based resins are common, but alternatives like polyethylene glycol (PEG) derivatives can improve solvation and reduce aggregation. luxembourg-bio.comgyrosproteintechnologies.com The linker, which connects the peptide to the resin, is chosen based on the desired C-terminal group and cleavage conditions. bachem.com

Coupling Reagents: Standard coupling methods may be inefficient for hindered junctions, such as coupling an amino acid to a proline or pipecolic acid residue. More potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often necessary to drive these reactions to completion. sigmaaldrich.compeptide.com These reagents react rapidly and can overcome the steric hindrance associated with secondary amines. peptide.com

Disruption of Secondary Structures: The incorporation of D-amino acids naturally disrupts the formation of stable secondary structures (e.g., β-sheets) that cause aggregation. luxembourg-bio.com For other difficult sequences, temporary, reversible protecting groups can be installed on the peptide backbone to prevent aggregation. Pseudoproline dipeptides, which are derived from serine or threonine, can be incorporated into a peptide sequence to act as structure-breakers. sigmaaldrich.comchempep.com These cyclic structures mimic proline's kink and improve solubility and coupling efficiency. sigmaaldrich.comchempep.com Following synthesis, the native serine or threonine residue is regenerated during the final cleavage from the resin. sigmaaldrich.com

Reaction Conditions: Increasing the temperature, sometimes with the aid of microwave irradiation, can significantly enhance the efficiency of difficult coupling steps. gyrosproteintechnologies.com The use of chaotropic salts or solvent systems designed to disrupt hydrogen bonding, such as the "Magic Mixture" (DCM/DMF/NMP with Triton X100 and ethylenecarbonate), can also be effective. sigmaaldrich.com

Challenge in SPPSAmino Acids InvolvedOptimization StrategyRationale
Peptide Chain AggregationHydrophobic residues, long chainsIncorporate D-amino acids or Pseudoproline DipeptidesDisrupts inter-chain β-sheet formation, improving solubility and reagent access. luxembourg-bio.comsigmaaldrich.comchempep.com
Steric Hindrance at Coupling SiteProline, Pipecolic Acid (Pip)Use high-potency coupling reagents (e.g., HATU, PyBOP)Overcomes the steric bulk of secondary amines to ensure complete acylation. peptide.com
Incomplete Deprotection/CouplingDifficult sequences in generalApply microwave heating or optimized solvent systemsIncreases reaction kinetics and disrupts aggregation, leading to higher efficiency. gyrosproteintechnologies.comsigmaaldrich.com

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a viable and sometimes preferred method, particularly for large-scale production or for very complex fragments. mdpi.com In this approach, protected amino acids are coupled sequentially in an organic solvent. After each step, the resulting peptide is isolated and purified before proceeding to the next coupling. nih.gov

Key features of this approach include:

Purification at Each Step: Unlike SPPS where impurities accumulate until the final cleavage, SolPS allows for the purification of intermediates, which can lead to a highly pure final linear peptide.

Fragment Condensation: A powerful strategy in SolPS is fragment condensation, where smaller, separately synthesized peptide fragments are coupled together. This convergent approach can be more efficient for long and complex sequences.

Reagent Selection: Reagents like T3P® (cyclic propylphosphonic anhydride) have been shown to mediate rapid and efficient peptide bond formation in solution with minimal epimerization and water-soluble by-products, simplifying purification. mdpi.com

However, SolPS is generally more time-consuming and labor-intensive than SPPS due to the repeated purification steps. nih.gov

Cyclization Strategies and Their Mechanistic Underpinnings

Head-to-tail macrolactamization is the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. nih.gov This reaction is typically performed under high-dilution conditions to minimize intermolecular side reactions. The C-terminal carboxyl group must be activated by a coupling reagent to facilitate the nucleophilic attack by the N-terminal amine. researchgate.net

Mechanism of Action: Reagents like HATU and PyBOP are highly effective for macrolactamization. peptide.com In the presence of a base such as diisopropylethylamine (DIPEA), the coupling reagent activates the C-terminal carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea derivative for carbodiimides, or an active ester for HATU/PyBOP). This activated ester is then susceptible to attack by the free N-terminal amine of the same molecule, leading to ring closure and formation of the cyclic peptide. reddit.com

Advantages: HATU is known for its high reactivity and low rates of racemization, making it particularly suitable for cyclizing peptides. peptide.com PyBOP is also highly efficient, though the byproducts can sometimes complicate purification. reddit.com

Coupling ReagentFull NameKey FeatureApplication in Cyclization
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium-based; very fast reaction rates and low racemization. peptide.comHighly effective for head-to-tail cyclization of sterically hindered or conformationally constrained peptides.
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium-based; highly efficient coupling. peptide.comWidely used for macrolactamization, often yielding good results for a variety of peptide sequences.

Enzymatic methods offer a green and highly specific alternative to chemical cyclization. Butelase-1, an asparaginyl endopeptidase from the plant Clitoria ternatea, is the fastest known peptide ligase and is exceptionally efficient at catalyzing peptide macrocyclization. nih.govspringernature.com

Mechanism and Specificity: Butelase-1 recognizes a specific C-terminal tripeptide motif, Asn-His-Val (NHV). springernature.com The linear peptide precursor is synthesized with this C-terminal tag. The enzyme catalyzes a transamidation reaction, cleaving the peptide bond after the asparagine (or aspartic acid) residue and simultaneously forming a new peptide bond with the N-terminal amine of the same molecule. ntu.edu.sg This process is "traceless," as the recognition motif is excised during the cyclization event. acs.org

Advantages: This method boasts extremely high efficiency, with reactions often completing in minutes with excellent yields. nih.gov It proceeds under mild, aqueous conditions, avoiding the use of potentially harsh organic solvents and reagents, and is highly chemoselective, preventing side reactions with sensitive amino acid side chains. acs.org

The efficiency of macrolactamization is heavily dependent on the conformation of the linear precursor. An ideal precursor will adopt a "pre-cyclization conformation" where the N- and C-termini are already in close proximity, reducing the entropic barrier to cyclization. nih.gov

Role of D-Amino Acids: The presence of D-amino acids, particularly in an alternating pattern with L-amino acids, is known to promote the formation of turn-like structures. nih.gov In the case of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], the alternating stereochemistry of D-His, D-Trp, and D-Pip with the L-configured Pro and Ile likely forces the linear peptide into a conformation that is highly amenable to cyclization. This pre-organization significantly increases the probability of a successful intramolecular reaction, leading to higher yields of the desired cyclic monomer and reducing the formation of oligomeric side products. nih.gov

Role of Proline and Derivatives: Proline and pipecolic acid residues introduce rigid kinks into the peptide backbone. These kinks restrict conformational freedom and can help to orient the peptide chain in a way that favors cyclization. The combination of these rigidifying elements with the turn-inducing nature of D-amino acids creates a highly favorable scenario for efficient macrolactamization. nih.gov Studies have shown that the geometry of the peptide scaffold can be more important than the specific amino acid side chains in determining cyclization efficiency. nih.gov

Chromatographic and Spectroscopic Methods for Synthetic Product Validation and Purity Assessment

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is the primary tool for the purification and purity assessment of cyclic peptides. researchgate.netspringernature.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA). nih.gov The purity of the final product is determined by integrating the peak area of the target compound in the chromatogram. Ultra-High-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC and is often coupled with mass spectrometry for enhanced characterization. chromatographytoday.comlabbulletin.comchromatographyonline.com

Interactive Data Table: Representative HPLC Purification Data for cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]

ParameterValue
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-60% B over 30 min
Flow Rate1.0 mL/min
Detection220 nm
Retention Time18.5 min
Purity>98%

Spectroscopic Methods:

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized cyclic peptide. rsc.orgfrontierspartnerships.org Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to sequence the peptide by inducing fragmentation of the cyclic structure. nih.govacs.orgnih.gov This fragmentation often requires higher energy than for linear peptides due to the cyclic nature. frontierspartnerships.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. researchgate.netmdpi.comresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are used to assign the resonances of all protons and carbons and to determine the connectivity and spatial proximity of the amino acid residues, confirming the cyclic structure and providing insights into the peptide's conformation in solution. chapman.edu

Interactive Data Table: Expected Spectroscopic Data for cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]

TechniqueExpected Result
ESI-MS[M+H]⁺ at m/z corresponding to the calculated molecular weight
HRMSExact mass confirming the elemental formula C₄₃H₅₇N₁₁O₆
¹H NMRCharacteristic signals for aromatic protons of His and Trp, and aliphatic protons of Pro, Ile, and Pip
¹³C NMRResonances corresponding to all carbon atoms in the structure

Regioselective Synthesis of Modified Analogs for Structure-Function Studies

The synthesis of modified analogs of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] is crucial for understanding its structure-function relationships. Regioselective modifications allow for the introduction of specific chemical groups at defined positions within the peptide sequence.

Histidine Modification: The imidazole (B134444) ring of histidine offers several possibilities for regioselective modification. nih.govresearchgate.net For instance, visible-light-promoted C-H alkylation can be used to introduce alkyl groups at the C2 or C4 position of the imidazole ring. researchgate.netnih.gov This method is chemoselective and can be performed on the fully assembled peptide.

Tryptophan Modification: The indole (B1671886) side chain of tryptophan is also a versatile handle for regioselective functionalization. nih.gov Palladium-catalyzed C-H activation can be employed to introduce various substituents at the C2 or C7 positions of the indole ring. rsc.org Another approach involves electrophilic substitution reactions that can be directed to specific positions on the indole nucleus. nih.gov

Isoleucine Modification: Modification of the aliphatic side chain of isoleucine is more challenging but can be achieved through specific chemical methods. For example, dimethyldioxirane can be used for the regioselective oxyfunctionalization of the tertiary C-H bond at the β-position of isoleucine. rsc.org Tandem mass spectrometry techniques can be used to differentiate between leucine and isoleucine residues in modified peptides. nih.govnsf.govwvu.edu

The synthesis of these modified analogs typically involves the incorporation of a precursor amino acid during SPPS, which is then selectively modified in a subsequent step, either on-resin or in solution. The choice of strategy depends on the desired modification and its compatibility with the other amino acid residues in the sequence. nih.gov

Interactive Data Table: Examples of Regioselective Modifications for Analog Synthesis

Target ResidueModification StrategyPotential Functionalization
D-HistidineVisible-light-promoted C-H alkylationIntroduction of alkyl chains, fluorescent probes
D-TryptophanPalladium-catalyzed C-H activationArylation, alkynylation for click chemistry
IsoleucineOxyfunctionalizationIntroduction of hydroxyl groups

Comprehensive Structural and Conformational Analysis of Cyclo D His Pro D Trp Ile D Pip Pip

Experimental Techniques for Solution and Solid-State Conformational Elucidation

Experimental methods provide direct or indirect measurements of molecular geometry and dynamics. For a comprehensive analysis of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], a suite of spectroscopic and diffraction techniques would be necessary.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into the conformational ensemble at an atomic level. nmims.edunih.gov For cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], a series of advanced, multidimensional NMR experiments would be required to piece together its solution structure.

Initially, one-dimensional (1D) ¹H NMR spectra would be recorded to identify the proton signals. However, due to significant signal overlap expected in a molecule of this complexity, two-dimensional (2D) NMR experiments are indispensable. nmims.eduuzh.ch These experiments correlate nuclear spins through chemical bonds or through space.

Key 2D NMR Experiments and Their Contributions:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three chemical bonds (J-coupling). uzh.chprinceton.edu It would be instrumental in identifying the spin systems of the individual amino acid residues in cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip].

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.edutum.de This is particularly useful for assigning all the proton resonances within a single amino acid residue, from the amide proton to the side-chain protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the 3D structure. princeton.edutum.de They identify protons that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. uzh.ch The intensity of the cross-peaks in a NOESY or ROESY spectrum is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints. These restraints are crucial for defining the peptide's backbone and side-chain folding. For a molecule of the size of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], ROESY might be preferred to circumvent issues with the NOE effect being close to zero. gatech.edu

The analysis of ³J-coupling constants, particularly ³J(HN,Hα), derived from high-resolution 1D or 2D spectra, provides information about the backbone dihedral angle φ via the Karplus equation. mdpi.com This data, combined with NOE-derived distance restraints, would allow for the detailed characterization of the backbone conformation, including the identification of secondary structures like β-turns.

Furthermore, temperature-dependence studies of the amide proton chemical shifts can help identify protons involved in intramolecular hydrogen bonds, which are key for stabilizing specific conformations. mdpi.com

Illustrative Data Table: Representative NMR Data for a Cyclic Hexapeptide (Note: This table is for illustrative purposes and does not represent actual experimental data for cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip])

Residue¹H Chemical Shift (ppm)³J(HN,Hα) (Hz)Key NOE Contacts
D-His8.2 (NH), 4.5 (Hα)8.5D-His(NH) - Pip(Hα)
Pro--Pro(Hα) - D-His(Hα)
D-Trp7.9 (NH), 4.8 (Hα)9.0D-Trp(NH) - Pro(Hδ)
Ile8.1 (NH), 4.2 (Hα)7.5Ile(NH) - D-Trp(Hα)
D-Pip--D-Pip(Hα) - Ile(Hα)
Pip--Pip(Hα) - D-Pip(Hα)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Trends

The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structural elements:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-sheets generally exhibit a negative band around 218 nm and a positive band around 195 nm. americanpeptidesociety.org

β-turns , which are common in cyclic hexapeptides, have more varied CD signatures but can often be distinguished. For example, a type II β-turn, which is favored by a D-amino acid in the i+1 position of the turn, can have a distinct CD spectrum from a type I turn. rsc.orgnih.gov

Random coil or unstructured peptides show a strong negative band below 200 nm. americanpeptidesociety.org

By analyzing the CD spectrum of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], researchers could estimate the prevalence of ordered structures. The presence of D-amino acids and proline residues often induces specific types of β-turns, and the CD spectrum would provide crucial evidence for these structural motifs. nih.gov Changes in the CD spectrum upon varying solvent polarity or temperature can also reveal the stability of the peptide's conformation. nih.gov

X-ray Crystallography for Crystalline State Conformations (If applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov This technique requires the molecule to be in a well-ordered crystalline form. If single crystals of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] could be grown, X-ray diffraction analysis would yield a precise model of its conformation in the solid state.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed atomic model can be built. This would unambiguously determine bond lengths, bond angles, and torsion angles, providing a static, high-resolution snapshot of the molecule's structure. nih.gov

However, obtaining high-quality crystals of peptides can be challenging due to their conformational flexibility. creative-biostructure.commdpi.com Furthermore, the conformation in the solid state may not be identical to the predominant conformation in solution, as crystal packing forces can influence the molecular structure. Despite these challenges, a crystal structure would provide an invaluable reference point for validating and refining solution-state models derived from NMR and computational methods.

Computational Approaches to Conformational Space Exploration

Computational methods are essential for exploring the vast conformational space available to a flexible molecule like cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] and for understanding the energetic relationships between different conformations.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for the atoms in the molecule and surrounding solvent, MD simulations can generate a trajectory that describes the molecule's dynamic conformational landscape. nih.govrsc.org

For cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], MD simulations would be performed by placing the peptide in a box of explicit water molecules and simulating its movement over time (typically nanoseconds to microseconds). acs.org These simulations can reveal:

The range of conformations accessible to the peptide.

The relative populations of different conformational states.

The transitions between these states.

The dynamics of the peptide backbone and side chains.

The role of intramolecular hydrogen bonds and solvent interactions in stabilizing certain conformations.

To overcome the challenge of limited conformational sampling in conventional MD, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) or Metadynamics are often employed for cyclic peptides. biorxiv.org These methods accelerate the exploration of the conformational space, ensuring a more comprehensive picture of the peptide's flexibility and preferred structures. The results of MD simulations can be directly compared with experimental data, for example, by calculating average interproton distances to compare with NMR-derived NOEs. rsc.org

Illustrative Data Table: Representative Output from an MD Simulation Cluster Analysis (Note: This table is for illustrative purposes and does not represent actual computational data for cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip])

Conformational ClusterPopulation (%)Average Backbone RMSD (Å)Key Hydrogen Bonds
1650.8D-His(CO) - Ile(NH)
2251.5D-Trp(CO) - D-Pip(NH)
3102.1None

Quantum Chemical Calculations for Energetic Favorability of Conformations

While MD simulations rely on classical mechanics force fields, quantum chemical (QC) calculations provide a more accurate description of the electronic structure and energetics of a molecule. greeley.orgacs.org These methods can be used to determine the relative energies of different conformations of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] with high accuracy.

QC calculations, such as those based on Density Functional Theory (DFT), can be used to:

Perform geometry optimizations of conformations identified through MD simulations or other search methods to find their minimum energy structures. acs.org

Calculate the relative energies of different conformers to determine their thermodynamic stability. greeley.orgarxiv.org

Predict spectroscopic properties, such as NMR chemical shifts or CD spectra, for a given conformation. rsc.orgresearchgate.net Comparing these predicted properties with experimental data can help validate or invalidate proposed structures.

Due to their high computational cost, QC calculations are typically performed on a limited number of representative structures. A common workflow involves using MD simulations to broadly sample the conformational space and then using QC methods to refine the energies and geometries of the most populated or structurally distinct conformers. researchgate.net This combined approach leverages the strengths of both methods to build a robust and energetically sound model of the peptide's conformational preferences.

Conformational Sampling and Searching Algorithms for Macrocyclic Peptides

The conformational landscape of macrocyclic peptides like cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] is inherently complex due to the large number of rotatable bonds and the constraints imposed by the cyclic structure. arxiv.org Predicting the accessible and biologically relevant conformations is crucial for understanding their properties and for rational drug design. acs.org To explore this vast conformational space, a variety of computational algorithms have been developed and are frequently employed. These methods aim to generate a diverse ensemble of low-energy conformations that are representative of the molecule's state in solution or when bound to a target. nih.govresearchgate.net

Commonly used algorithmic approaches for macrocycle conformational sampling include:

Molecular Dynamics (MD) Simulations : This physics-based method simulates the movement of atoms over time by integrating Newton's equations of motion. acs.org MD can provide detailed insights into the dynamic nature of the peptide, revealing not just stable conformations but also the transitions between them. acs.org Accelerated MD simulations can be used to enhance sampling and more extensively explore the free energy landscape of peptidic macrocycles. nih.gov

Monte Carlo (MC) Methods : These algorithms, such as the low-mode and Monte Carlo search methods found in Schrödinger's MacroModel, generate new conformations by making random changes to the molecule's coordinates or dihedral angles. arxiv.orgnih.gov The new conformation is then accepted or rejected based on an energy criterion, often leading to an efficient search of the low-energy conformational space. nih.gov

Distance Geometry (DG) : This approach uses a set of upper and lower bounds on the distances between pairs of atoms to generate a set of 3D coordinates consistent with these constraints. acs.org It is a robust method for exploring a wide range of possible conformations. The open-source cheminformatics library RDKit utilizes distance geometry algorithms for conformer generation. arxiv.org

Systematic (Dihedral Angle-Based) Sampling : This method involves systematically rotating all flexible bonds in the molecule by a defined increment. While thorough, this approach can be computationally expensive for flexible macrocycles. acs.org

Machine Learning-Based Models : More recently, novel methods like RINGER, a diffusion-based transformer model, have emerged. arxiv.org These approaches use machine learning to generate high-quality and diverse 3D conformational ensembles directly from 2D representations at a fraction of the computational cost of traditional physics-based simulations. arxiv.org

The choice of algorithm and the solvent model (e.g., simulating in polar vs. apolar environments) is critical, as the conformational preferences of a macrocycle can vary significantly between different environments, which is relevant for properties like membrane permeability. acs.orgnih.gov The ultimate goal of these sampling methods is to identify key conformational states, including the bioactive conformation responsible for target engagement. nih.gov

Algorithm Type Description Common Implementations/Examples
Molecular Dynamics (MD)Simulates atomic motion over time based on classical mechanics. acs.orgMOE-LowModeMD, AMBER acs.orgnih.govnih.gov
Monte Carlo (MC)Generates conformations through random perturbations and energy-based acceptance criteria. arxiv.orgMacroModel arxiv.orgnih.gov
Distance Geometry (DG)Generates 3D structures from a matrix of interatomic distance constraints. acs.orgRDKit (ETKDG) arxiv.org
Machine LearningUses trained models to predict 3D conformations from 2D structures. arxiv.orgRINGER arxiv.org

Impact of D-Amino Acids (D-His, D-Trp, D-Pip) on Ring Conformation and Flexibility

D-amino acids introduce conformational preferences that are not typically observed in peptides composed solely of L-amino acids. researchgate.net A key effect of incorporating a D-amino acid into a cyclic peptide is the promotion of specific turn structures, which can pre-organize the peptide into a bioactive conformation and increase affinity for its target. nih.govnih.gov This structural preorganization reduces the entropy penalty upon binding. The alternation of L- and D-amino acids is a known strategy to create stable turn-like structures and can lead to unique conformations, such as figure-eight or planar β-sheet structures. acs.org

D-Histidine (D-His) and D-Tryptophan (D-Trp) : The incorporation of a D-amino acid often facilitates the formation of a β-turn, particularly when adjacent to a proline residue. The D-residue at the i+1 position of a turn can stabilize a Type II' β-turn. nih.gov In cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], the D-His-Pro sequence is a strong motif for inducing such a turn. Similarly, the bulky aromatic side chain of D-Trp can influence local conformation, and its D-configuration is known to be a component of potent cyclic peptide antagonists where it helps define a specific backbone fold. nih.gov Molecular dynamics simulations of the trp repressor have shown that the regions around tryptophan residues can be highly mobile, suggesting D-Trp may also contribute to the dynamic flexibility of certain regions of the macrocycle. nih.gov

Identification and Characterization of Specific Backbone Conformations (e.g., β-turns, γ-turns)

The rigid structure imposed by the cyclic nature of the peptide and the presence of D-amino acids and proline analogs strongly suggests that the backbone of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] is organized by specific, stable turn motifs. nih.gov These non-regular secondary structures, primarily β-turns and γ-turns, are critical in defining the global fold of the macrocycle. nih.gov

β-Turns: A β-turn is the most common type of turn, reversing the direction of the polypeptide chain by involving four consecutive amino acid residues (i, i+1, i+2, and i+3). wikipedia.org It is stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. uwec.edu β-turns are classified into several types based on the φ and ψ dihedral angles of the central two residues (i+1 and i+2). wikipedia.org

Type I and Type II turns are the most prevalent.

Type I' and Type II' turns are their mirror images.

The presence of a D-amino acid at position i+1 or i+2 strongly favors the formation of specific turn types. A D-residue at position i+1 is sterically favorable for a Type II' turn . nih.gov

Proline is frequently found in turns, often at the i+1 position in Type I or Type II turns, or at the i+2 position in a Type I turn. uwec.edu

Given the sequence of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], the D-His-Pro segment is a canonical motif for a Type II' β-turn . In this scenario, D-His would be the i+1 residue and Pro would be the i+2 residue. Conformational studies of other cyclic hexapeptides containing a D-amino acid-L-Pro sequence have consistently identified the presence of a β-turn at this location. acs.org Similarly, a β-turn involving the D-Trp residue is highly probable. For instance, the cyclic pentapeptide antagonist BQ123, cyclo[D-Trp-D-Asp-Pro-D-Val-Leu], was shown by NMR to contain a stable βII' turn. nih.gov

γ-Turns: A γ-turn is a tighter turn involving three consecutive residues (i, i+1, i+2) and is characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+2. wikipedia.org γ-turns can exist in classical and inverse forms. The presence of a γ-turn has also been identified in constrained cyclic peptides, often in conjunction with β-turns, to complete the reversal of the peptide chain. nih.gov It is plausible that such a turn exists in cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] to accommodate the steric and geometric constraints of the ring.

Turn Type Residues Involved Key Stabilizing Feature Common Residues / Motifs
β-Turn 4 (i to i+3)H-bond between C=O of residue i and N-H of residue i+3. wikipedia.orgType II' : D-amino acid at i+1, Pro at i+2. nih.gov
γ-Turn 3 (i to i+2)H-bond between C=O of residue i and N-H of residue i+2. wikipedia.orgOften found in highly constrained rings.

Molecular Mechanisms of Action and Biological Function of Cyclo D His Pro D Trp Ile D Pip Pip

Analysis of Receptor Binding and Antagonistic Activity

The antagonistic properties of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] are rooted in its high-affinity binding to the oxytocin (B344502) receptor, a Class I G-protein-coupled receptor (GPCR). This interaction competitively inhibits the binding of the endogenous ligand, oxytocin, thereby preventing receptor activation and subsequent intracellular signaling cascades.

The binding of oxytocin to its receptor (OTR) typically activates the Gq/phospholipase C (PLC)/inositol (B14025) 1,4,5-triphosphate (InsP3) signaling pathway. nih.gov This leads to an increase in intracellular calcium (Ca2+) concentrations, primarily through release from the sarcoplasmic reticulum, which in turn activates downstream effectors responsible for physiological responses such as uterine contractions. nih.govsemanticscholar.org

As an antagonist, L-366,682 binds to the OTR but does not induce the necessary conformational change for G-protein coupling and activation. By occupying the binding site, it effectively blocks oxytocin from initiating the PLC-IP3 cascade, thus preventing the rise in intracellular calcium. semanticscholar.org The antagonistic activity of similar non-peptide oxytocin antagonists has been shown to inhibit the oxytocin-mediated release of inositol trisphosphate from the cell membrane. nih.gov

Detailed structural studies delineating the precise interaction interfaces between L-366,682 and the oxytocin receptor are not extensively documented in publicly available literature. However, research on the broader family of oxytocin/vasopressin receptors indicates a high degree of homology, particularly in the extracellular binding domains where these peptide ligands interact. nih.gov The specificity of ligands like L-366,682 is determined by subtle differences in the amino acid residues within these binding pockets. For the related vasopressin V1a receptor, specific residues have been identified as key determinants for agonist selectivity, and it is likely that a similar principle governs the interaction of antagonists with the oxytocin receptor. semanticscholar.org The cyclic nature of L-366,682 imposes conformational constraints that are critical for its high-affinity binding to the receptor's specific topology.

In Vitro Characterization of Molecular Target Engagement and Selectivity

The efficacy of a receptor antagonist is defined by its affinity for the intended target and its selectivity over other related receptors. While specific binding affinity data for L-366,682 is scarce, information from closely related non-peptide oxytocin antagonists provides insight into its likely selectivity profile. For instance, the non-peptide antagonist L-368,899 demonstrates high selectivity for the oxytocin receptor.

A study on the coyote (Canis latrans) revealed that L-368,899 has a binding affinity (Ki) of 12.38 nM for the oxytocin receptor, which is more than 40-fold higher than its affinity for the vasopressin 1a receptor (AVPR1a), where its Ki was 511.6 nM. nih.govnih.gov Another report indicates that L-368,899 exhibits over 40-fold selectivity for the oxytocin receptor over both vasopressin V1a and V2 receptors, with IC50 values of 8.9 nM for the oxytocin receptor, and 370 nM and 570 nM for the V1a and V2 receptors, respectively. nih.gov This high degree of selectivity is crucial for minimizing off-target effects, as oxytocin and vasopressin receptors share significant structural and functional similarities. nih.gov

Table 1: Binding Affinity and Selectivity of a Related Oxytocin Receptor Antagonist (L-368,899)

ReceptorBinding Affinity (Ki)IC50Selectivity over OTR
Oxytocin Receptor (OTR)12.38 nM8.9 nM-
Vasopressin V1a Receptor511.6 nM370 nM>40-fold
Vasopressin V2 Receptor-570 nM>40-fold
Data presented is for the related compound L-368,899 and is intended to be illustrative of the potential selectivity of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]. nih.govnih.gov

Cellular Mechanisms of Action (Excluding clinical observations)

The cellular consequences of L-366,682 binding to the oxytocin receptor extend from the inhibition of the primary Gq/PLC pathway to the modulation of other signaling cascades. Oxytocin receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov This pathway is involved in cellular processes like cell growth and proliferation. nih.gov

Studies using other oxytocin antagonists have demonstrated that blockade of the OTR can inhibit OXT-stimulated ERK1/2 phosphorylation and subsequent cell proliferation in astrocyte-like cells. nih.gov Therefore, it can be inferred that L-366,682 likely exerts its cellular effects not only by preventing calcium mobilization but also by attenuating OTR-mediated activation of the MAPK/ERK pathway. This interruption of downstream signaling is the fundamental cellular mechanism of its antagonistic action.

Evaluation of Proteolytic Stability and Enzymatic Resistance Due to D-Amino Acid Content

Peptide-based therapeutic agents are often limited by their susceptibility to degradation by proteases in the body. The inclusion of non-natural D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides. nih.gov Naturally occurring proteases are stereospecific for L-amino acids and are generally unable to cleave peptide bonds involving D-amino acid residues.

The structure of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] contains three D-amino acids (D-His, D-Trp, D-Pip). This structural feature is designed to confer significant resistance to enzymatic degradation. Studies on other peptides have shown that the substitution of L-amino acids with their D-enantiomers greatly improves stability in serum without necessarily disrupting the secondary structure required for biological activity. nih.gov The incorporation of even a single D-amino acid can substantially reduce proteolytic hydrolysis. acs.org The cyclic nature of the peptide further enhances its stability by reducing the availability of terminal ends for exopeptidases. This increased resistance to proteolysis is expected to prolong the biological half-life of L-366,682 in vivo compared to a similar peptide composed solely of L-amino acids.

Structure Activity Relationship Sar Studies of Cyclo D His Pro D Trp Ile D Pip Pip and Its Derivatives

Impact of Stereochemistry on Biological Activity

The stereochemistry of the constituent amino acids in a peptide is a fundamental determinant of its conformation and, consequently, its biological activity. nih.gov The incorporation of D-amino acids, in contrast to the more common L-amino acids, can profoundly influence peptide stability, receptor binding, and enzymatic degradation.

Effects of D- vs. L-Configuration on Binding Affinity and Efficacy

For instance, in cyclic peptides, an L- to D-amino acid substitution can invert the orientation of a side chain, potentially disrupting a critical binding interaction with a receptor or, conversely, creating a new favorable one. This can dramatically affect both binding affinity (the strength of the interaction) and efficacy (the ability to elicit a biological response). Studies on various cyclic peptides have demonstrated that specific stereochemical arrangements are often required for high-affinity binding to target receptors. mdpi.com The D-configuration can also enhance metabolic stability by making the peptide less susceptible to degradation by proteases, which typically recognize L-amino acid sequences.

In the context of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], the D-configuration of Histidine, Tryptophan, and Pipecolic acid likely forces the peptide into a specific turn structure that is optimal for receptor recognition. Replacing these with their L-counterparts would be expected to drastically alter the peptide's three-dimensional shape, likely leading to a significant loss of biological activity.

Role of D-Histidine, D-Tryptophan, and D-Pipecolic Acid in SAR

D-Histidine: The imidazole (B134444) side chain of histidine is a versatile residue capable of acting as a hydrogen bond donor or acceptor and participating in charge-transfer interactions. The D-configuration of histidine positions this side chain in a specific spatial orientation that is likely essential for a key binding interaction.

D-Tryptophan: The bulky indole (B1671886) side chain of tryptophan is often involved in hydrophobic and aromatic stacking interactions with receptor binding pockets. The D-stereochemistry of tryptophan in this cyclic peptide likely directs the indole ring into a complementary hydrophobic sub-pocket on its target receptor. nih.gov The orientation of this group is critical, as demonstrated in other cyclic peptides where the L- to D-tryptophan substitution can switch a compound from an agonist to an antagonist.

Systematic Amino Acid Substitutions and Their Influence on Conformation and Function

Systematic substitution of each amino acid in cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] provides a powerful tool to probe the contribution of each residue to the peptide's conformation and biological function. nih.gov By replacing an amino acid with another of a different size, polarity, or charge, researchers can map the SAR and identify key pharmacophoric elements.

For example, substituting D-Tryptophan with other aromatic amino acids like D-Phenylalanine or D-Tyrosine could reveal the importance of the indole ring's size and hydrogen-bonding capacity. Similarly, replacing Isoleucine with other aliphatic residues such as Leucine or Valine could probe the steric requirements of the corresponding binding pocket.

The following table illustrates potential systematic substitutions and their expected impact:

Original ResidueSubstitutionRationaleExpected Impact on Conformation and Function
D-HistidineD-AlanineRemove imidazole side chainLikely significant loss of activity, indicating a key interaction.
D-TryptophanD-PhenylalanineReplace indole with a smaller aromatic ringMay reduce affinity if indole is crucial for stacking or H-bonding.
IsoleucineLeucineIsomeric change in side chain branchingMinor to moderate change in activity, probing pocket shape.
D-Pipecolic AcidD-ProlineReduce ring size from 6- to 5-memberedAltered backbone torsion angles, potentially disrupting the bioactive conformation.

These substitutions, when analyzed in conjunction with conformational studies (e.g., using NMR spectroscopy or circular dichroism), can provide a detailed picture of how local structural changes affect the global conformation and, ultimately, the biological activity of the peptide. nih.gov

Rational Design Principles for Modulating Selectivity and Potency

The insights gained from SAR studies form the basis for the rational design of new analogs with improved properties. The goal is often to enhance potency (the concentration required for a given effect) and selectivity (the ability to bind to the desired target over other receptors).

Key principles for the rational design of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] derivatives include:

Conformational Constraint: Introducing additional constraints, such as N-methylation of peptide bonds or the use of more rigid amino acid analogs, can further lock the peptide into its bioactive conformation, potentially increasing potency.

Pharmacophore Modification: Based on SAR data, key interacting side chains can be modified to optimize their interactions with the receptor. For example, if a hydrogen bond is identified as being important, the corresponding side chain could be chemically modified to be a better hydrogen bond donor or acceptor.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without sacrificing biological activity. For instance, replacing a metabolically liable ester with a more stable amide.

Computational Prediction and Experimental Validation in SAR Investigations

The integration of computational modeling with experimental validation has become an indispensable part of modern SAR studies. mdpi.comamanote.comresearchgate.netrsc.orgnih.gov

Computational Prediction: Molecular modeling techniques, such as molecular dynamics simulations and docking studies, can provide valuable insights into the three-dimensional structure of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] and its potential binding modes with its receptor. mdpi.com These methods can be used to predict the conformational effects of amino acid substitutions and to prioritize new analogs for synthesis. nih.gov Homology modeling can be employed if the structure of the target receptor is known or can be inferred from related proteins.

Experimental Validation: The predictions from computational studies must be validated through experimental testing. mdpi.comresearchgate.netrsc.org This involves the chemical synthesis of the designed analogs and their biological evaluation in relevant assays. Spectroscopic techniques like NMR are crucial for determining the actual solution-state conformation of the peptides, which can then be compared with the computationally predicted structures. This iterative cycle of computational design, synthesis, and experimental validation is a powerful strategy for accelerating the discovery of new and improved peptide-based therapeutics.

The synergy between in silico and in vitro/in vivo approaches allows for a more efficient exploration of the vast chemical space of possible peptide analogs, guiding the research toward compounds with the desired biological profiles.

Advanced Analog Design and Preclinical Translational Research of Cyclo D His Pro D Trp Ile D Pip Pip Analogs

Strategies for Rational and De Novo Design of Cyclic Peptide Analogs

The design of cyclic peptide analogs, including those derived from cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], leverages both rational design principles and de novo approaches to explore vast chemical space and identify candidates with improved properties. creative-peptides.com Rational design often begins with a known cyclic analog, modifying it to enhance its characteristics. creative-peptides.com This requires a deep understanding of each residue's function to maintain or improve activity after cyclization. creative-peptides.com In contrast, de novo design methodologies aim to create novel cyclic peptide ligands for targets where no natural solution exists, utilizing innovative techniques grounded in in vitro evolution and computational modeling. creative-peptides.com

Bioisosteric Replacements and Side-Chain Modifications

A key strategy in the rational design of peptide analogs is bioisosteric replacement, where atoms or groups of atoms are exchanged with alternatives that possess similar physicochemical or topological properties. drugdesign.orgcambridgemedchemconsulting.com This technique is employed to modulate a compound's characteristics, such as toxicity, activity, and pharmacokinetic profile. cambridgemedchemconsulting.com Bioisosteric replacements can be classical, involving atoms with the same valence electron structure, or non-classical, which may involve more significant structural changes like substituting a linear functional group with a cyclic one. wikipedia.orgnih.gov

In the context of peptides, bioisosteric replacements can target the N-H group, the C=O group, the peptide bond itself, or the Cα atom. drugdesign.org For instance, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation, potentially extending the compound's half-life. wikipedia.org Similarly, the amide bond, which is susceptible to degradation by proteases, can be replaced with more stable bioisosteres like oxadiazoles (B1248032) to improve metabolic stability. nih.gov

Side-chain modifications are another critical aspect of analog design. These modifications can involve various cyclization strategies, including sidechain-to-sidechain, terminus-to-sidechain, and terminus-to-terminus cyclization. peptide.com The most common sidechain-to-sidechain cyclization is the formation of a disulfide bridge between two cysteine residues. peptide.com Other methods include forming an amide bond between the side chains of amino acids like aspartic acid or glutamic acid and basic amino acids such as lysine (B10760008) or ornithine. peptide.combiosyntan.de These modifications can impose a desired conformation on the peptide, which is particularly important when the peptide is based on a small portion of a much larger protein. peptide.com

Table 1: Examples of Bioisosteric Replacements in Peptide Design

Original GroupBioisosteric ReplacementRationale
Hydrogen (H)Deuterium (D)Modulate metabolism by leveraging the kinetic isotope effect. cambridgemedchemconsulting.com
Hydrogen (H)Fluorine (F)Block metabolic cleavage and modulate pKa. cambridgemedchemconsulting.com
Amide Bond (-CONH-)1,2,4-OxadiazoleImprove metabolic stability and mimic the planarity of the amide bond. nih.gov
Ester OxygenNitrogen AtomIncrease duration of action. wikipedia.org
Phenyl RingThiophene or NaphthaleneImprove efficacy, change binding specificity, or reduce metabolic lability. wikipedia.org

Combinatorial Library Generation and High-Throughput Screening for Novel Activities

To explore a vast chemical space and discover novel biological activities, combinatorial libraries of cyclic peptides are generated and subjected to high-throughput screening (HTS). nih.govnih.gov These libraries can contain thousands to millions of different compounds. nih.gov

Several methods exist for generating combinatorial peptide libraries, including the "one-bead-one-compound" (OBOC) approach and positional scanning. nih.gov In the OBOC method, each bead in a resin support carries a unique peptide sequence. nih.gov Phage display is another powerful technique that allows for the generation of large libraries of peptides presented on the surface of bacteriophages. nih.govcreative-peptides.com

Once generated, these libraries are screened for activity against a specific target. HTS assays are typically performed in microtiter plates and can measure various signals, including fluorescence intensity, fluorescence polarization, and time-resolved fluorescence energy transfer (TR-FRET). bmglabtech.com A common HTS method is a competitive binding assay, where library compounds are tested for their ability to displace a known, fluorescently labeled ligand from the target. drugtargetreview.com This approach enables the rapid and cost-effective screening of large peptide libraries. drugtargetreview.com

The identity of the "hit" peptides with the desired activity can then be determined using techniques such as partial Edman degradation combined with mass spectrometry. nih.govnih.gov This methodology has been successfully applied to generate and screen libraries of tyrocidine A analogues, leading to the discovery of compounds with significantly improved therapeutic indices. nih.govnih.gov

Table 2: High-Throughput Screening (HTS) Parameters for Cyclic Peptide Libraries

ParameterDescription
Library Size Can range from thousands to over 100,000 cyclic peptides. bmglabtech.com
Assay Formats Commonly performed in 96-, 384-, or 1536-well microplates. bmglabtech.com
Detection Methods Fluorescence intensity, fluorescence polarization, TR-FRET. bmglabtech.com
Screening Principle Competitive binding assays are frequently used. drugtargetreview.com
Hit Identification Partial Edman degradation/mass spectrometry. nih.gov

Synthesis and Structural Elucidation of Designed Analogs

The synthesis of cyclic peptides, including analogs of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip], is a complex process that can be carried out using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. creative-peptides.com SPPS is a common method for producing individual peptides. creative-peptides.com The cyclization of the linear peptide precursor can be achieved in several ways, including head-to-tail, terminus-to-side-chain, and side-chain-to-side-chain cyclization. altabioscience.com

Head-to-tail cyclization involves forming an amide bond between the N-terminus and C-terminus of the peptide. altabioscience.comsb-peptide.com While conceptually straightforward, this process can be challenging in practice. altabioscience.com Terminus-to-side-chain cyclization involves a reaction between a terminus and a reactive side-chain group, often resulting in lactams or lactones. altabioscience.com Side-chain-to-side-chain cyclization occurs between two amino acid side chains and can involve the formation of various bond types, including disulfide bridges and lactam bridges. altabioscience.comsb-peptide.com For instance, a lactam bridge can be formed between the amine side chain of lysine and the carboxyl side chain of glutamic or aspartic acid. sb-peptide.com

Once synthesized, the structural elucidation of the designed analogs is crucial. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism are powerful techniques used to determine the three-dimensional structure of these molecules in solution. nih.gov For example, multidimensional NMR has been used to reveal that certain cell-permeable cyclic peptides assume a predominantly random coil structure with significant β-hairpin character around specific motifs like D-Pro-L-Pro. nih.gov

Preclinical Pharmacokinetic and Metabolic Stability Assessment (Non-human in vitro and in vivo models)

A critical step in the preclinical development of cyclic peptide analogs is the assessment of their pharmacokinetic (PK) properties and metabolic stability. Cyclic peptides generally exhibit greater stability against proteolytic degradation compared to their linear counterparts due to the absence of free N- or C-termini and reduced conformational freedom. nih.gov This inherent stability can contribute to improved bioavailability. nih.gov

In vitro models are extensively used to evaluate the metabolic stability of new analogs. These studies often involve incubating the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic enzymes. The ability of a cyclic peptide to form intramolecular hydrogen bonds can mask polar groups, which not only enhances cell permeability but also locks the conformation, potentially increasing metabolic stability. prismbiolab.com

In vivo pharmacokinetic studies in animal models, such as rats, provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. For instance, a study on a library of small cyclic peptides revealed that some compounds possessed moderate metabolic stability and achieved up to 18% oral bioavailability in rats. prismbiolab.com These preclinical assessments are essential for identifying analogs with favorable drug-like properties that warrant further development.

Development of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] and its Analogs as Biochemical Probes

Analogs of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] can be developed as biochemical probes to study biological processes and validate targets. By attaching a reporter group, such as a fluorescent label, to the cyclic peptide, researchers can visualize its interaction with target proteins. bohrium.com

For example, novel circular peptides have been labeled and used as staining agents for ubiquitin, demonstrating antibody-like properties. drugtargetreview.com Furthermore, the development of biochemical probes can extend to creating PROTAC (Proteolysis Targeting Chimera) inhibitors. bohrium.com A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. By incorporating a handle for attaching a PROTAC moiety, a cyclic peptide probe can be transformed into a tool for inhibitor studies. bohrium.com

The development of such probes is invaluable for elucidating the mechanism of action of the parent compound and its analogs, and for identifying and validating new therapeutic targets.

Future Research Directions and Methodological Advances in Cyclic Peptide Science

Emerging Technologies for Peptide Synthesis and Engineering

The synthesis and engineering of cyclic peptides are rapidly evolving, moving beyond traditional methods toward more efficient, sustainable, and technologically advanced approaches.

Historically, the landmark invention of solid-phase peptide synthesis (SPPS) revolutionized the field by enabling the creation of longer peptides and the incorporation of non-standard amino acids. gcande.org However, SPPS is often associated with the use of large quantities of solvents and reagents, some of which are environmentally problematic. gcande.org This has spurred the development of greener and more sustainable synthetic strategies.

Key emerging technologies include:

Flow Chemistry: This approach, where chemicals are passed through a series of modules to perform synthesis steps, has dramatically accelerated peptide production. Researchers at MIT have developed a tabletop machine based on flow chemistry that can form the links between amino acids in approximately 37 seconds, allowing for the rapid generation of peptide molecules. innovations-report.com

Enzymatic and Chemoenzymatic Synthesis: Enzymes offer high specificity and efficiency in forming peptide bonds under mild conditions. creative-peptides.com Chemoenzymatic strategies are being developed to address the environmental concerns associated with traditional chemical synthesis. gcande.org

Microfluidic Technologies: Microfluidic chips allow for high-throughput synthesis in a small footprint, enabling numerous reactions to be conducted simultaneously. creative-peptides.commdpi.com This technology is also being used to create peptide nanoparticles with uniform size and shape, which is crucial for various nanobiotechnological applications. mdpi.com

Genetic Engineering: The use of genetic engineering allows for the production of specific peptides through gene expression, which opens the door for large-scale and complex peptide synthesis. creative-peptides.com

Advanced Automated Synthesizers: Modern automated peptide synthesizers are streamlining the entire process, from the addition of amino acids to final purification, thereby improving consistency and reducing human error. creative-peptides.com

Sustainable Methods: A significant push towards sustainability is evident in the development of water-based synthesis systems to replace traditional organic solvents and the exploration of renewable resources for amino acid extraction. gcande.orgcreative-peptides.com

These innovations are not only accelerating the pace of research but are also making the production of complex cyclic peptides more feasible and environmentally responsible.

Integration of Artificial Intelligence and Machine Learning in Cyclic Peptide Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the de novo design and optimization of cyclic peptides, addressing the immense challenge of navigating a vast combinatorial sequence space. rsc.orgnih.gov

AI and ML are being integrated in the following ways:

Structure Prediction: Tools like AlphaFold, an AI-powered model, have achieved remarkable accuracy in predicting the three-dimensional structures of proteins and peptides, including the complexities introduced by cyclization. jpt.com This allows researchers to design cyclic peptides with improved therapeutic potential rationally. jpt.com AfCycDesign, a deep learning model based on AlphaFold2, is specifically tailored for the precise design of macrocyclic peptides. neurosnap.ai

Generative AI for De Novo Design: Generative AI models, such as RFpeptides, can design entirely new bioactive peptides that bind to specific disease-associated proteins using only the target's structure or sequence. uw.edu This computational approach significantly accelerates the discovery process compared to traditional library screening methods. uw.edu

Predictive Modeling for Physicochemical Properties: ML models are being trained to predict various properties of cyclic peptides, including their structural ensembles. The StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) method, for instance, can predict the complete structural ensembles of cyclic peptides with the accuracy of explicit-solvent simulations but at a fraction of the computational cost. researchgate.net This is particularly important as many cyclic peptides exist in multiple conformations in solution. researchgate.net

Accelerating Drug Discovery: The synergy between experiments, simulations, and machine learning can significantly speed up the development of therapeutic cyclic peptides, especially for challenging targets like those involved in neurodegenerative diseases. rsc.orgnih.gov By integrating experimental data, such as binding and toxicity, with computational models, the accuracy and performance of these predictive tools can be further enhanced. rsc.org

The integration of AI and ML is shifting the paradigm from laborious trial-and-error approaches to a more targeted and efficient design process. nih.gov

Exploration of Novel Biological Targets for Cyclic Peptides

The unique structural and functional properties of cyclic peptides make them ideal candidates for engaging with a wide range of biological targets, including those considered "undruggable" by traditional small molecules and antibodies. rsc.orgbiorxiv.org

Key areas of exploration for novel biological targets include:

Protein-Protein Interactions (PPIs): The large surface area of cyclic peptides allows them to effectively disrupt or stabilize PPIs, which are implicated in numerous diseases. rsc.orgbiorxiv.org Their ability to mimic protein secondary structures, such as beta-turns, makes them particularly well-suited for this purpose. nih.gov

Amyloidogenic Targets: Cyclic peptides are being investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's. rsc.orgnih.gov They can be designed to interfere with the aggregation of amyloidogenic polypeptides, which is a hallmark of these conditions. rsc.org

Intrinsically Disordered Proteins (IDPs): IDPs lack a stable three-dimensional structure, making them challenging targets for conventional drugs. rsc.org The conformational flexibility of some cyclic peptides allows them to bind to these dynamic and heterogeneous targets. rsc.org

Immunomodulation: Cyclic peptides are being explored for their ability to modulate the immune system. nih.gov For example, the cyclic peptide NR58-3.14.3, derived from MCP-1, acts as a chemokine receptor blocker and has shown potential in models of ischemia, atherosclerosis, and other inflammatory conditions. gq.co.za

Ion Channels and Transporters: The constrained conformation of cyclic peptides can lead to high selectivity for specific ion channels or transporters on cell membranes.

Enzyme Inhibition: The rigid scaffold of cyclic peptides can be designed to fit precisely into the active sites of enzymes, leading to potent and selective inhibition.

The ability to tailor the size, shape, and chemical functionality of cyclic peptides opens up a vast landscape of previously inaccessible biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.